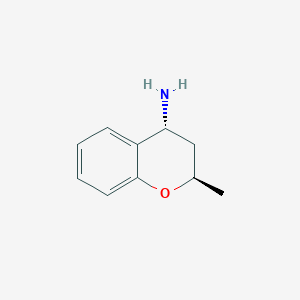
(2R,4R)-2-Methyl-3,4-dihydro-2H-1-benzopyran-4-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2R,4R)-2-Methyl-3,4-dihydro-2H-1-benzopyran-4-amine: is a chiral compound belonging to the class of chromenes Chromenes are known for their diverse biological activities and are widely studied in medicinal chemistry
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (2R,4R)-2-Methyl-3,4-dihydro-2H-1-benzopyran-4-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the use of a starting material such as 2-methyl-3,4-dihydro-2H-chromen-4-one, which undergoes reductive amination to introduce the amine group at the 4-position. The reaction conditions often involve the use of reducing agents like sodium borohydride or lithium aluminum hydride in the presence of a suitable solvent such as ethanol or tetrahydrofuran.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent production. The choice of reagents and solvents is also tailored to minimize costs and environmental impact.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: (2R,4R)-2-Methyl-3,4-dihydro-2H-1-benzopyran-4-amine can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide. These reactions can lead to the formation of corresponding ketones or carboxylic acids.
Reduction: The compound can be reduced further to form more saturated amines using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the amine group, where the amine can be replaced by other nucleophiles like halides or alkoxides under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acetic acid, and water.
Reduction: Hydrogen gas, palladium catalyst, sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, alkoxides, solvents like dichloromethane or acetonitrile.
Major Products:
Oxidation: Ketones, carboxylic acids.
Reduction: Saturated amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry: In organic synthesis, (2R,4R)-2-Methyl-3,4-dihydro-2H-1-benzopyran-4-amine is used as a building block for the synthesis of more complex molecules. Its chiral nature makes it valuable in the synthesis of enantiomerically pure compounds.
Biology: The compound has been studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. It serves as a lead compound for the development of new therapeutic agents.
Medicine: In medicinal chemistry, this compound is explored for its potential as a drug candidate. Its ability to interact with various biological targets makes it a promising candidate for drug development.
Industry: The compound is used in the development of new materials and catalysts. Its unique structure allows for the design of novel molecules with specific properties for industrial applications.
Wirkmechanismus
The mechanism of action of (2R,4R)-2-Methyl-3,4-dihydro-2H-1-benzopyran-4-amine involves its interaction with specific molecular targets in the body. It can bind to enzymes, receptors, or other proteins, modulating their activity. The exact pathways and targets depend on the specific application and the biological context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
- (2R,4R)-2-methyl-3,4-dihydro-2H-1-benzopyran-4-amine hydrochloride
- (2R,3R,4R,5S)-2-(hydroxymethyl)-1-nonylpiperidine-3,4,5-triol
- (2R,3R,4R,5R)-4,5-dihydroxy-2-(hydroxymethyl)-6-oxo-3-piperidinyl beta-D-glucopyranoside
Comparison: Compared to these similar compounds, this compound stands out due to its unique chromene structure, which imparts distinct chemical and biological properties. Its chiral nature and the presence of both amine and chromene functionalities make it versatile for various applications, from drug development to material science.
Eigenschaften
CAS-Nummer |
1820583-54-7 |
|---|---|
Molekularformel |
C10H13NO |
Molekulargewicht |
163.22 |
IUPAC-Name |
(2R,4R)-2-methyl-3,4-dihydro-2H-chromen-4-amine |
InChI |
InChI=1S/C10H13NO/c1-7-6-9(11)8-4-2-3-5-10(8)12-7/h2-5,7,9H,6,11H2,1H3/t7-,9-/m1/s1 |
InChI-Schlüssel |
OWEKBOJBEVPIBC-VXNVDRBHSA-N |
SMILES |
CC1CC(C2=CC=CC=C2O1)N |
Isomerische SMILES |
C[C@@H]1C[C@H](C2=CC=CC=C2O1)N |
Kanonische SMILES |
CC1CC(C2=CC=CC=C2O1)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















